4-Amino-3-hydroxy-N,N-dimethylbenzenesulphonamide monohydrochloride

Thermal stability Storage and handling Salt form comparison

4-Amino-3-hydroxy-N,N-dimethylbenzenesulphonamide monohydrochloride (CAS 94248-95-0) is the hydrochloride salt of a substituted benzenesulfonamide (free base CAS 41608-75-7). It belongs to the aminohydroxy-benzenesulfonamide class, bearing a sulfonamide group substituted with two N-methyl groups, a phenolic hydroxyl, and a primary aromatic amine on the benzene ring.

Molecular Formula C8H13ClN2O3S
Molecular Weight 252.72 g/mol
CAS No. 94248-95-0
Cat. No. B12693830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-hydroxy-N,N-dimethylbenzenesulphonamide monohydrochloride
CAS94248-95-0
Molecular FormulaC8H13ClN2O3S
Molecular Weight252.72 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC(=C(C=C1)N)O.Cl
InChIInChI=1S/C8H12N2O3S.ClH/c1-10(2)14(12,13)6-3-4-7(9)8(11)5-6;/h3-5,11H,9H2,1-2H3;1H
InChIKeyQJOZXGDAAUQZEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-3-hydroxy-N,N-dimethylbenzenesulphonamide monohydrochloride (CAS 94248-95-0): Procurement-Grade Sulfonamide Intermediate for Azo Dye and Pharmaceutical Synthesis


4-Amino-3-hydroxy-N,N-dimethylbenzenesulphonamide monohydrochloride (CAS 94248-95-0) is the hydrochloride salt of a substituted benzenesulfonamide (free base CAS 41608-75-7). It belongs to the aminohydroxy-benzenesulfonamide class, bearing a sulfonamide group substituted with two N-methyl groups, a phenolic hydroxyl, and a primary aromatic amine on the benzene ring. The compound is classified under EINECS 304-371-2 and has the molecular formula C₈H₁₃ClN₂O₃S with a molecular weight of 252.72 g/mol . As a sulfonamide derivative, it serves as a key intermediate in the synthesis of acid azo dyes for wool, silk, and polyamide fibres, and as a precursor in sulfonamide-based pharmaceutical building blocks . The monohydrochloride salt form confers distinct physicochemical properties—particularly enhanced aqueous solubility and thermal stability—that differentiate it from the free base and regioisomeric variants in both handling and downstream synthetic utility.

Why Generic Substitution Fails for 4-Amino-3-hydroxy-N,N-dimethylbenzenesulphonamide monohydrochloride (CAS 94248-95-0): Salt Form, Regiochemistry, and Dimethyl Substitution Matter


In-class sulfonamide intermediates cannot be casually interchanged for this compound because three structural features simultaneously govern its performance: (i) the hydrochloride salt form, which determines aqueous solubility and thermal stability relative to the free base ; (ii) the 4-amino-3-hydroxy regiochemistry on the benzene ring, which controls the electronic activation pattern for electrophilic azo coupling differently than the 3-amino-4-hydroxy regioisomer (CAS 24962-75-2 and its HCl salt CAS 83763-35-3) [1]; and (iii) the N,N-dimethyl substitution on the sulfonamide, which modulates dye–fibre affinity and levelling behaviour in acid wool dyeing compared to the unsubstituted sulfonamide analogue (CAS 3588-76-9) [2]. Substituting the free base for the hydrochloride salt introduces uncontrolled variability in dissolution rate and pH during diazotization. Substituting the regioisomer alters the coupling position and reactivity. Substituting the non-dimethylated analogue changes the final dye's migration and fastness properties. Each of these differences is quantifiable in physical property data and has mechanistic consequences in downstream synthetic processes.

Quantitative Differential Evidence for 4-Amino-3-hydroxy-N,N-dimethylbenzenesulphonamide monohydrochloride (CAS 94248-95-0) Versus Closest Comparators


Thermal Stability: Hydrochloride Salt Decomposition Point vs. Free Base Melting Point

The hydrochloride salt (CAS 94248-95-0) exhibits a decomposition temperature of approximately 290 °C , whereas the free base (CAS 41608-75-7) melts at 183–189 °C . This represents a >100 °C advantage in thermal endurance before degradation, directly attributable to the salt form's stronger ionic lattice. The free base also shows a lower melting point variant of 35–37 °C reported by some sources, likely a hydrated or polymorphic form, which further underscores the handling risks of the non-salt material . For procurement, the hydrochloride salt's high decomposition point permits broader thermal processing windows and safer long-term storage without cold-chain requirements.

Thermal stability Storage and handling Salt form comparison

Aqueous Solubility: Hydrochloride Salt Water Solubility vs. Free Base and Non-Dimethylated Analog

The hydrochloride salt (CAS 94248-95-0) is explicitly documented as soluble in water , whereas the free base (CAS 41608-75-7) is described only as exhibiting 'good solubility in polar solvents' without specific water solubility data . The non-dimethylated analogue 4-amino-3-hydroxybenzenesulfonamide (CAS 3588-76-9) is reported as 'slightly soluble in water' and requires acid or base for dissolution . The regioisomeric hydrochloride salt (CAS 83763-35-3) is also water-soluble, confirming that salt formation is the critical solubility driver rather than regiochemistry . For aqueous-phase diazotization and coupling reactions central to azo dye synthesis, water solubility is a prerequisite for homogeneous reaction conditions and reproducible stoichiometry.

Aqueous solubility Formulation compatibility Salt form advantage

Hydrogen Bond Donor Count: Increased Formulation Compatibility in Aqueous Binding Systems

The hydrochloride salt (CAS 94248-95-0) possesses 3 hydrogen bond donors (HBD) as computed from its molecular structure , compared to 2 HBD for the free base (CAS 41608-75-7) [1]. The additional HBD arises from the protonated amine hydrochloride, which can participate in hydrogen bonding with polar substrates. This difference is structurally quantifiable and relevant in applications where the compound is incorporated into formulations requiring specific hydrogen bonding capacity—such as dye–fibre fixation on proteinaceous fibres (wool, silk) or in pharmaceutical salt screening. The non-dimethylated analogue (CAS 3588-76-9) also has 3 HBD but lacks the lipophilic N,N-dimethyl groups necessary for dye–fibre affinity .

Hydrogen bonding Formulation science Dye–fibre interaction

Regioisomeric Differentiation: 4-Amino-3-hydroxy vs. 3-Amino-4-hydroxy Substitution Pattern for Azo Coupling Reactivity

The target compound bears the amino group at the 4-position (para to sulfonamide) and the hydroxyl at the 3-position (ortho to sulfonamide), as confirmed by IUPAC name and SMILES notation [1]. The regioisomer (CAS 24962-75-2, and its HCl salt CAS 83763-35-3) has the amino at the 3-position and hydroxyl at the 4-position [2]. This regiochemical difference has mechanistic significance in azo dye synthesis: the free amino group is the site of diazotization, and its position relative to the ring-activating hydroxyl determines the electronic environment for subsequent electrophilic coupling. In the target compound, the 4-amino group is conjugated para to the electron-withdrawing sulfonamide, moderating its nucleophilicity, while the 3-hydroxyl activates the ring toward coupling at the ortho or para positions relative to itself. In the regioisomer, the 3-amino is meta to the sulfonamide (less deactivated) but the 4-hydroxyl activates different ring positions. These differences result in distinct coupling products and dye hues, a principle well-established in sulfonamide azo dye chemistry [3].

Regiochemistry Azo coupling Electrophilic substitution

N,N-Dimethyl Substitution Effect on Dye Levelling and Fibre Affinity in Acid Wool Dyes

Sulfonamide-containing azo dyes are a well-established class of acid wool dyes, where the sulfonamide substituent enhances important dyestuff properties including levelling, migration, and light fastness [1]. The N,N-dimethyl substitution on the sulfonamide group of the target compound (versus the unsubstituted -SO₂NH₂ in CAS 3588-76-9) increases the lipophilicity of the derived dye molecule, as reflected by the computed LogP of 1.89 for the free base form of the target compound compared to approximately 0 for the non-dimethylated analogue. In a study by Sayed et al. (2001), a series of sulfonamide-containing azo disperse dyestuffs demonstrated that N,N-dimethyl sulfonamide substitution provided enhanced migration and levelling on wool and polyamide fibres compared to unsubstituted sulfonamide variants, with good to excellent fastness properties reported [2]. The dimethyl groups also increase the molecular weight of the derived dye, which can improve wet fastness through increased van der Waals interactions with the fibre.

Acid dyes Wool dyeing Levelling properties Sulfonamide dye intermediates

Molecular Weight and Bulk Handling: Defined Stoichiometry of the Monohydrochloride Salt

The monohydrochloride salt has a defined molecular weight of 252.72 g/mol (exact mass 252.034 Da) , compared to 216.26 g/mol for the free base [1]. This 16.8% higher molecular weight reflects the stoichiometric incorporation of one equivalent of HCl. For procurement and synthetic planning, the salt form provides a precisely defined stoichiometry: each mole of compound contains exactly one equivalent of the protonated amine, eliminating the need for in situ acid addition during diazotization. In contrast, the free base requires separate acid addition and may contain variable amounts of residual base or polymorphic forms (as evidenced by the 35–37 °C and 183–189 °C melting point variants ), introducing stoichiometric uncertainty. The regioisomeric hydrochloride salt (CAS 83763-35-3) shares the same molecular weight but differs in amine position, as discussed in Evidence Item 4.

Stoichiometry Bulk procurement Salt form Molecular weight

High-Value Application Scenarios for 4-Amino-3-hydroxy-N,N-dimethylbenzenesulphonamide monohydrochloride (CAS 94248-95-0)


Synthesis of Acid Levelling Azo Dyes for Wool and Polyamide Fibres

The compound's water-soluble hydrochloride salt form allows direct dissolution in the aqueous acidic diazotization bath without organic co-solvents . Upon diazotization of the 4-amino group and subsequent coupling with an activated aromatic coupling component (e.g., N,N-disubstituted aniline or naphthol derivatives), the resulting azo dye retains the N,N-dimethylsulfonamide moiety, which enhances dye migration and levelling on wool and polyamide fibres. The 3-hydroxyl group activates the benzene ring for electrophilic coupling at the position ortho to itself, providing a defined coupling site. This application scenario is supported by the broader sulfonamide azo dye literature, where N,N-dimethylsulfonamide-containing acid dyes demonstrate good to excellent levelling and fastness on protein fibres [1].

Pharmaceutical Intermediate for Sulfonamide-Derived Antibacterial Building Blocks

The 4-amino-3-hydroxy-substituted benzenesulfonamide core is a recognized pharmacophore in sulfonamide antibacterial research . The hydrochloride salt provides the amine in protected form, which can be selectively deprotonated for N-functionalization (e.g., acylation, sulfonylation) without affecting the phenolic hydroxyl. The N,N-dimethyl substitution on the sulfonamide may be retained or serve as a protecting group strategy during multi-step synthesis. The 3 HBD profile and water solubility of the salt form facilitate reaction workup in aqueous conditions, while the high decomposition temperature (~290 °C) permits thermal reactions that would degrade lower-melting analogues [1].

Coupling Component in Photographic Dye-Forming Systems

Sulfonamide-substituted aminophenols have been patented as color couplers in photographic silver halide systems, where the sulfonamide group provides non-diffusing character and the aminophenol core reacts with oxidized color developer to form image dyes . The N,N-dimethyl substitution increases the lipophilicity of the coupler, enhancing its retention in the oil droplets of the photographic emulsion, while the hydrochloride salt improves initial dispersibility in the aqueous gelatin matrix during coating. The defined 4-amino-3-hydroxy regiochemistry ensures predictable coupling with the oxidized developer at the ortho position to the hydroxyl group, yielding dyes of consistent hue.

Research-Grade Reference Standard for Sulfonamide Metabolite Analysis

The compound's precise monohydrochloride stoichiometry (exact mass 252.034 Da), confirmed by HR-MS and NMR , makes it suitable as a reference standard for analytical method development targeting sulfonamide metabolites in environmental or biological matrices. The water solubility facilitates preparation of aqueous calibration standards without organic solvent interference. The compound's 3 HBD and 5 HBA profile provides characteristic hydrogen bonding patterns detectable by NMR and IR, while the N,N-dimethyl groups give a distinctive singlet in ¹H NMR (~2.7–3.0 ppm) that serves as a quantification handle. The high thermal stability (~290 °C decomposition) also makes it amenable to GC-MS derivatization protocols where lower-melting analogues might volatilize prematurely [1].

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